molecular formula C23H16ClFN4OS B2934008 1-[(3-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114656-22-2

1-[(3-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B2934008
CAS No.: 1114656-22-2
M. Wt: 450.92
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[(3-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one belongs to the [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one family, a heterocyclic scaffold known for diverse pharmacological activities. Its structure features a triazoloquinazolinone core substituted at the 1-position with a 3-chlorobenzylthio group and at the 4-position with a 4-fluorobenzyl group. These substituents likely influence its electronic properties, binding affinity, and metabolic stability.

Properties

IUPAC Name

1-[(3-chlorophenyl)methylsulfanyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN4OS/c24-17-5-3-4-16(12-17)14-31-23-27-26-22-28(13-15-8-10-18(25)11-9-15)21(30)19-6-1-2-7-20(19)29(22)23/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKLUHRGRQFBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)SCC4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to exhibit dna intercalation activities. This suggests that the compound may interact with its targets, possibly DNA or proteins, leading to changes in their structure or function.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and its potential to reach its targets in the body.

Biological Activity

1-[(3-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a compound that belongs to the class of triazoloquinazoline derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

The molecular formula of this compound is C23H16ClFN4OS, with a molecular weight of 450.92 g/mol. The compound features a complex structure that contributes to its biological activity.

Pharmacological Activities

Research indicates that compounds within the triazoloquinazoline class exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of triazoloquinazolines. For instance, derivatives have shown effectiveness against a range of bacterial and fungal strains, suggesting their potential as antimicrobial agents .
  • Antihistamine Activity : A study demonstrated that related compounds exhibited significant H1-antihistamine activity in vivo. These compounds provided protection against histamine-induced bronchospasm in guinea pigs, indicating their potential use in treating allergic reactions .
  • Anticancer Properties : Triazoloquinazolines have been investigated for their anticancer effects. Some derivatives have shown cytotoxicity against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of halogen substituents (chlorine and fluorine) enhances lipophilicity and bioavailability, which are critical for interaction with biological targets. The thioether group may also play a role in modulating the compound’s reactivity and binding affinity .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Efficacy : A series of triazoloquinazoline derivatives were tested for antimicrobial activity against standard strains such as Staphylococcus aureus and Candida albicans. The results indicated that modifications at the benzyl positions significantly influenced antimicrobial potency .
  • In Vivo Studies : In an experimental model involving guinea pigs, compounds similar to this compound demonstrated significant protective effects against histamine-induced bronchospasm. This suggests potential therapeutic applications in allergic conditions .
  • Cytotoxicity Assays : In vitro studies on cancer cell lines revealed that certain triazoloquinazolines induced apoptosis through mitochondrial pathways. This finding supports the potential development of these compounds as anticancer agents .

Summary Table of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against S. aureus and C. albicans
AntihistamineSignificant protection in guinea pig model
AnticancerInduced apoptosis in cancer cell lines

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F, NO₂) at aromatic positions enhance receptor binding via dipole interactions.
  • Thioether linkages (as in the target compound) may improve metabolic stability compared to ethers or amines .

Pharmacological Activity Comparison

Triazoloquinazolinones exhibit diverse biological activities, modulated by substituent chemistry:

Key Findings :

  • H1-Antihistaminic Activity : Pyridinyl and methoxyphenyl substituents enhance potency while reducing sedation (e.g., 7.4% sedation for 1-methyl-4-(2-methoxyphenyl) vs. 35.4% for chlorpheniramine) .
  • Anticonvulsant Activity : Nitro and pyrrolidine groups improve efficacy in maximal electroshock (MES) tests .
  • Target Compound : The 3-Cl and 4-F substituents may synergize to enhance blood-brain barrier penetration and receptor affinity, though experimental validation is needed.

Structural and Computational Studies

Crystallographic and DFT analyses provide insights into molecular stability and interactions:

Table 4: Structural Insights from Crystallography and DFT

Compound Substituents (1-/4-) Key Findings Reference
4-(2-Chlorobenzyl)-1-(5-nitro-2-(pyrrolidin-1-yl)phenyl) Crystal structure reveals planar triazoloquinazolinone core; nitro group stabilizes π-stacking.
1-(2-Bromo-4-(dimethylamino)phenyl)-4-(2-Cl-Bz) DFT confirms optimized geometry matches X-ray data; electron-deficient regions enhance reactivity.

Target Compound Implications : The 3-Cl and 4-F substituents may create electron-deficient regions, favoring interactions with histamine H1 or GABA receptors.

Toxicity and Side Effects

  • Sedation : Compounds with smaller substituents (e.g., methyl, pyridinyl) exhibit minimal sedation (5–7.4%) compared to classical antihistamines (28–35%) .
  • Acute Toxicity : Thioether-containing analogs (e.g., target compound) may show lower hepatotoxicity due to reduced oxidative metabolism .

Q & A

Q. What are the established synthetic routes for preparing 1-[(3-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, and how are intermediates purified?

The compound is typically synthesized via multi-step reactions. For example, analogous [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivatives are prepared through:

  • Step 1: Condensation of substituted benzyl halides (e.g., 3-chlorobenzyl chloride) with thiol-containing intermediates under basic conditions (e.g., NaOH/K₂CO₃) to form thioether linkages .
  • Step 2: Cyclization using reagents like POCl₃ or polyphosphoric acid to form the triazoloquinazoline core .
  • Purification: Intermediates are isolated via recrystallization (e.g., using aqueous acetic acid) or column chromatography. Reaction progress is monitored by TLC (hexane:ethyl acetate gradients) .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • X-ray crystallography resolves the molecular geometry, including bond angles and dihedral angles, as demonstrated for similar triazoloquinazoline derivatives .
  • Vibrational spectroscopy (IR) identifies functional groups (e.g., C-S stretches at ~650–700 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .
  • ¹H/¹³C NMR confirms substituent positions:
    • Aromatic protons appear as multiplet signals (δ 7.0–8.5 ppm).
    • Benzyl-CH₂ groups resonate at δ 4.5–5.5 ppm .

Q. How is reaction progress monitored during synthesis?

  • Thin-layer chromatography (TLC) with UV visualization is standard for tracking intermediates (e.g., using silica gel plates and ethyl acetate/hexane eluents) .
  • HPLC with C18 columns and acetonitrile/water mobile phases ensures final product purity (>95%) .

Advanced Research Questions

Q. How do DFT calculations complement experimental structural data for this compound?

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level predicts optimized geometries, frontier molecular orbitals (FMOs), and electrostatic potentials. For example:

  • FMO analysis reveals electron-deficient triazole rings, suggesting nucleophilic attack sites .
  • HOMO-LUMO gaps (~3.5–4.0 eV) correlate with stability and reactivity .
  • Deviations between DFT and X-ray data (e.g., bond lengths <0.02 Å) validate computational models .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response profiling clarifies ambiguous results. For instance, antimicrobial activity (IC₅₀) against Acinetobacter baumannii varies with substituent electronegativity:
    • 4-Fluorobenzyl enhances lipophilicity, improving membrane penetration .
    • 3-Chlorobenzyl may sterically hinder target binding .
  • Control experiments (e.g., cytotoxicity assays) distinguish true activity from nonspecific effects .

Q. How is regioselectivity achieved in triazoloquinazoline synthesis?

  • Base-mediated conditions favor N1-substitution due to steric and electronic effects. For example, NaOH in PEG-400 promotes selective thioether formation at the triazole N1 position .
  • Microwave-assisted synthesis enhances yield and reduces byproducts (e.g., from 48% to 72% in 30 minutes) .

Q. What methodologies assess the compound’s potential as an antihistaminic agent?

  • In vivo guinea pig models measure bronchospasm inhibition. The 1-methyl-4-(pyridin-4-yl) analogue showed 72.85% protection vs. histamine, outperforming chlorpheniramine (70.09%) .
  • Sedation assays (e.g., locomotor activity tests) confirm low CNS side effects (<5% sedation) .

Q. How are molecular docking studies applied to predict biological targets?

  • AutoDock Vina or Schrödinger Suite docks the compound into histamine H1 receptor (PDB: 3RZE). Key interactions:
    • 4-Fluorobenzyl forms π-π stacking with Phe432.
    • Triazole nitrogen hydrogen-bonds to Asp107 .

Q. What analytical techniques evaluate physicochemical stability?

  • Thermogravimetric analysis (TGA) determines decomposition temperatures (>250°C for most derivatives) .
  • Solubility profiling in PBS (pH 7.4) and DMSO guides formulation (e.g., logP ~2.5 suggests moderate hydrophobicity) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analogous Compounds

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Thioether formation3-Chlorobenzyl chloride, K₂CO₃, DMF, 80°C65–78>90%
CyclizationPOCl₃, reflux, 4 hr72–85>95%
CrystallizationEthanol/water (1:3), slow cooling8999%

Q. Table 2. Antimicrobial Activity of Selected Derivatives

DerivativeMIC (µg/mL) vs. A. baumanniiIC₅₀ (µM) vs. C. neoformansReference
4-Fluorobenzyl analog8.512.3
3-Chlorobenzyl analog32.7>50

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.